molecular formula C5H4N2S B589097 3-Thionitrosopyridine CAS No. 157736-86-2

3-Thionitrosopyridine

Cat. No.: B589097
CAS No.: 157736-86-2
M. Wt: 124.161
InChI Key: FERAYYUQQNXMSX-UHFFFAOYSA-N
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Description

3-Thionitrosopyridine is a sulfur- and nitroso-substituted pyridine derivative characterized by a thionitroso (-S-N=O) functional group at the 3-position of the pyridine ring. This unique substitution pattern imparts distinct electronic properties, notably its exceptionally low nucleophilicity, as revealed by density functional theory (DFT) calculations . The compound’s reduced electron density at the reactive site arises from the electron-withdrawing nature of the thionitroso group, which stabilizes the aromatic system and diminishes its ability to donate electrons in chemical reactions.

Properties

CAS No.

157736-86-2

Molecular Formula

C5H4N2S

Molecular Weight

124.161

IUPAC Name

3-thionitrosopyridine

InChI

InChI=1S/C5H4N2S/c8-7-5-2-1-3-6-4-5/h1-4H

InChI Key

FERAYYUQQNXMSX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N=S

Synonyms

Pyridine, 3-(thionitroso)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thionitrosopyridine typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another approach involves the cyclization of 3-aminopyridine with thiourea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-Thionitrosopyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Nucleophilicity and Electronic Effects

The nucleophilicity of substituted pyridines is critically influenced by the electronic nature of their substituents. Comparative studies highlight the following trends:

Compound Substituent(s) Nucleophilicity Rank Key Observation Reference
3-Thionitrosopyridine Thionitroso (-S-N=O) Lowest Strong electron-withdrawing effects reduce reactivity.
3-Pyrrolidino Pyridine Pyrrolidino (N-containing) Highest Electron-donating amino group enhances nucleophilicity.
3,4,5-Triamino-Substituted Pyridines Three amino (-NH₂) groups High Synergistic electron donation amplifies reactivity.

Key Findings :

  • This compound exhibits the lowest nucleophilicity due to the combined electron-withdrawing effects of the sulfur and nitroso groups, which deactivate the pyridine ring .
  • 3-Pyrrolidino pyridine and 3,4,5-triamino-substituted pyridines demonstrate significantly higher nucleophilicity, attributed to electron-donating substituents that increase electron density at reactive sites .
  • DFT analyses corroborate experimental data, confirming that substituent-induced electronic modulation governs reactivity trends in pyridine derivatives .
Structural and Solubility Considerations

While solubility data for this compound are absent in the evidence, structurally related pyridine-3-carbaldehyde thiosemicarbazone derivatives (e.g., compounds 1–8 in ) exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . This suggests that sulfur-containing pyridine analogs may share similar solubility profiles, though the thionitroso group’s polarity could further influence this compound’s solubility.

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